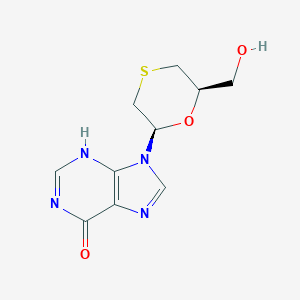
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system fused with an oxathiane ring. The presence of a hydroxymethyl group further adds to its chemical diversity. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide can facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production rate and consistency. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under hydrogenation conditions to modify the oxathiane ring.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to a fully saturated oxathiane ring.
Wissenschaftliche Forschungsanwendungen
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of 9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Purin-6-one, 1,9-dihydro-9-(hydroxymethyl)-: Lacks the oxathiane ring, making it less complex.
6H-Purin-6-one, 1,9-dihydro-9-(6-(methyl)-1,4-oxathian-2-yl)-: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
The presence of both the purine and oxathiane rings, along with the hydroxymethyl group, makes 9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one unique. This combination of structural features contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
132062-70-5 |
|---|---|
Molekularformel |
C10H12N4O3S |
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3S/c15-1-6-2-18-3-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7-/m1/s1 |
InChI-Schlüssel |
QYSGOJUTOOBWML-RNFRBKRXSA-N |
SMILES |
C1C(OC(CS1)N2C=NC3=C2N=CNC3=O)CO |
Isomerische SMILES |
C1[C@H](O[C@H](CS1)N2C=NC3=C2NC=NC3=O)CO |
Kanonische SMILES |
C1C(OC(CS1)N2C=NC3=C2NC=NC3=O)CO |
Synonyme |
9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-3H-purin-6-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















